Bis(1-phenylbutane-1,3-dionato-O,O')cobalt Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
Brand Name: Vulcanchem
CAS No.: 14128-95-1
VCID: VC20959721
InChI: InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;
SMILES: CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2]
Molecular Formula: C20H20CoO4
Molecular Weight: 383.3 g/mol

Bis(1-phenylbutane-1,3-dionato-O,O')cobalt

CAS No.: 14128-95-1

Cat. No.: VC20959721

Molecular Formula: C20H20CoO4

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(1-phenylbutane-1,3-dionato-O,O')cobalt - 14128-95-1

Specification

CAS No. 14128-95-1
Molecular Formula C20H20CoO4
Molecular Weight 383.3 g/mol
IUPAC Name cobalt;4-hydroxy-4-phenylbut-3-en-2-one
Standard InChI InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;
Standard InChI Key WCBCZBIVMTUTDM-UHFFFAOYSA-N
Isomeric SMILES C/C(=C\C(=O)C1=CC=CC=C1)/O.C/C(=C\C(=O)C1=CC=CC=C1)/O.[Co]
SMILES CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2]
Canonical SMILES CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Co]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator